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Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis,

and pharmacological profile of 2,5-Dimethoxy-4-ethoxyamphetamine (MEM). First

synthesized by the renowned chemist Alexander Shulgin, MEM is a psychedelic compound

belonging to the phenethylamine and DOx chemical classes. This document details its origins,

methods of synthesis, and its primary mechanism of action as a serotonin 5-HT₂ receptor

agonist. Quantitative pharmacological data, where available for closely related analogs, are

presented to offer a comparative context for its potency and efficacy. Experimental protocols for

both synthesis and pharmacological evaluation are outlined to serve as a resource for

researchers in the field of psychopharmacology and medicinal chemistry.

Discovery and History
2,5-Dimethoxy-4-ethoxyamphetamine, commonly known as MEM, was first synthesized and

evaluated by Alexander Shulgin.[1] It was initially described in the scientific literature in 1968.[2]
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A more detailed account of its synthesis and qualitative human psychopharmacology was later

published in his seminal 1991 book, PiHKAL (Phenethylamines I Have Known and Loved).[2][3]

MEM belongs to the DOx family of compounds, a series of substituted

dimethoxyamphetamines that are known for their potent and long-lasting psychedelic effects.[2]

The nomenclature "MEM" is derived from its chemical structure, reflecting the methoxy, ethoxy,

and methoxy groups at the 2, 4, and 5 positions of the phenyl ring, respectively.

Shulgin's work was foundational in the exploration of the structure-activity relationships of

psychedelic phenethylamines.[4] The synthesis of MEM and other analogs was part of a

systematic investigation into how modifications to the phenethylamine backbone influence

psychoactivity.[4] In his personal trials, Shulgin documented the oral dosage of MEM to be

between 20 and 50 milligrams, with the effects lasting for 10 to 14 hours.[2][5] The subjective

effects were reported to include visual phenomena such as color enhancement and pattern

movement.[2]

Beyond Shulgin's initial explorations, there is a scarcity of documented research or clinical

studies on MEM. Its history is largely confined to the annals of psychedelic chemistry and the

counter-culture communities that have explored Shulgin's "creations."

Chemical Synthesis
The synthesis of MEM has been described through at least two distinct routes. The following

protocols are based on established chemical literature and provide a general framework for its

preparation in a laboratory setting.

Experimental Protocol: Synthesis of MEM
A detailed synthesis of MEM was reported in the Journal of Forensic Sciences in 1990. Two

primary routes were outlined, starting from 2,5-dimethoxyphenol.

Route 1: From 2,5-Dimethoxy-4-ethylbenzaldehyde

This route involves the initial synthesis of 2,5-dimethoxy-4-ethylbenzaldehyde, which is then

converted to the corresponding nitrostyrene and subsequently reduced to the final amine.
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Step 1: Ethylation of 2,5-dimethoxyphenol. 2,5-dimethoxyphenol is reacted with diethyl

sulfate in the presence of a base to yield 1,4-dimethoxy-2-ethoxybenzene.

Step 2: Vilsmeier-Haack Formylation. The resulting 1,4-dimethoxy-2-ethoxybenzene is

formylated using a mixture of phosphorus oxychloride and dimethylformamide to produce

2,5-dimethoxy-4-ethoxybenzaldehyde.

Step 3: Henry Condensation. The aldehyde is then condensed with nitroethane in the

presence of a catalyst, such as ammonium acetate, to form 1-(2,5-dimethoxy-4-

ethoxyphenyl)-2-nitropropene.

Step 4: Reduction of the Nitropropene. The final step involves the reduction of the

nitropropene intermediate to the primary amine, MEM. This can be achieved using a

reducing agent like lithium aluminum hydride (LiAlH₄).

Route 2: From 2,5-dimethoxybenzaldehyde

This alternative route begins with a different starting material and proceeds through a series of

substitutions and functional group transformations.

Step 1: Nitration of 2,5-dimethoxybenzaldehyde. 2,5-dimethoxybenzaldehyde is nitrated to

introduce a nitro group onto the aromatic ring.

Step 2: Reduction of the Nitro Group. The nitro group is then reduced to an amino group.

Step 3: Diazotization and Ethoxylation. The amino group is diazotized and subsequently

replaced with an ethoxy group.

Step 4: Conversion to Amphetamine. The resulting 2,5-dimethoxy-4-ethoxybenzaldehyde is

then converted to MEM following steps 3 and 4 of Route 1.

The following diagram illustrates the general synthetic workflow starting from the key

intermediate, 2,5-dimethoxy-4-ethoxybenzaldehyde.
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Synthesis of MEM from 2,5-Dimethoxy-4-ethoxybenzaldehyde
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-HT2A Receptor Signaling Pathway

MEM (Agonist)

5-HT2A Receptor

Gq/11

activates

Phospholipase C (PLC)

activates

PIP2

hydrolyzes

IP3 DAG

Intracellular Ca2+
Release

triggers

Protein Kinase C (PKC)

activates

Cellular Response
(e.g., Neuronal Excitability)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12783546/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-2-5-dimethoxy-4-ethoxyamphetamine-mem
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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